4-Acetylbiphenyl

Catalog No.
S661003
CAS No.
92-91-1
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetylbiphenyl

CAS Number

92-91-1

Product Name

4-Acetylbiphenyl

IUPAC Name

1-(4-phenylphenyl)ethanone

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

QCZZSANNLWPGEA-UHFFFAOYSA-N

solubility

4.89e-04 M

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

The exact mass of the compound 4-Acetylbiphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.89e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Acetylbiphenyl is a key organic intermediate characterized by a biphenyl core functionalized with a ketone group at the 4-position. This specific substitution pattern results in a linear, rigid molecular structure that is foundational to its primary applications. It serves as a critical precursor in the synthesis of high-performance liquid crystals and as a structural template for active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). [REFS-1, REFS-2] Its utility is defined by the unique combination of the biphenyl moiety, which imparts thermal stability and specific mesogenic properties, and the reactive acetyl group, which provides a versatile handle for further chemical modification. [REFS-3, REFS-4]

Procurement Fit

Para-substituted biphenyl ketone building block for organic synthesis and pharmaceutical intermediate preparation
Certified reference standard for felbinac impurity A profiling in analytical method development
Probe molecule for protein structure, function, and lipid membrane studies (reported lipophilicity context)
Precursor for OLED blue emissive materials and Schiff base ligands for coordination chemistry

Substituting 4-Acetylbiphenyl with seemingly similar compounds introduces critical performance failures. Positional isomers, such as 2- or 3-acetylbiphenyl, lack the requisite linear geometry, disrupting the molecular packing essential for forming stable, wide-range nematic liquid crystal phases. [1] Using a simpler ketone like acetophenone is not viable, as it lacks the biphenyl core responsible for the high thermal stability and birefringence required in advanced optical materials. [2] Likewise, in pharmaceutical synthesis, starting with biphenyl itself requires additional, often lower-yielding, acylation steps with potential regioselectivity issues, making 4-Acetylbiphenyl a more direct and efficient precursor for targets like Fenbufen and its derivatives. [3]

Substitution Risk

Attribute
4-Acetylbiphenyl
Acetophenone / 4-Hydroxyacetophenone
Thermal resilience
Stable up to ~300 °C; high-temperature processing tolerance
Moderate to poor thermal stability; oxidation-prone in 4-acetylphenol
Lipophilicity
XLogP3 ~3.7; supports membrane partitioning
XLogP3 ~1.3–1.6; lower passive membrane permeability may not transfer
Intramolecular dynamics
Acetyl relaxation ΔH‡ 30 kJ mol⁻¹ (polystyrene matrix)
ΔH‡ values differ (29–32 kJ mol⁻¹); relaxation energy context may shift
Synthetic utility
Ni-catalyzed Suzuki coupling yield 92%; extended π-system for further derivatization
Non-biphenyl ketones lack biphenyl scaffold reactivity; coupling yields may not transfer

Essential Precursor for Wide-Range Nematic Liquid Crystals

The para-position of the acetyl group on the biphenyl core is structurally non-negotiable for creating calamitic (rod-shaped) liquid crystals with commercially valuable nematic phases. This linearity is a direct prerequisite for the intermolecular alignment that defines the phase. For example, derivatives of 4-cyanobiphenyl, a class of materials built upon this molecular scaffold, are known to form stable nematic phases over broad temperature ranges, a key performance metric for display applications. [REFS-1, REFS-2] In contrast, bent-core isomers (e.g., from 2- or 3-acetylbiphenyl) would form entirely different, non-nematic mesophases, making them unsuitable for standard display technologies.

Evidence DimensionMesophase Formation and Stability
Target Compound DataEnables synthesis of materials with wide and stable nematic phases (e.g., 4-cyano-4'-pentylbiphenyl exhibits a nematic range of 24-35 °C). [<a href="https://digital-library.theiet.org/content/journals/10.1049/el_19730099" target="_blank">1</a>]
Comparator Or BaselinePositional isomers (2- or 3-acetylbiphenyl) would produce bent-core molecules, which do not form the required nematic phase but instead form other phases like smectic or banana phases. [<a href="https://www.beilstein-journals.org/bjoc/articles/9/3" target="_blank">3</a>]
Quantified DifferenceQualitative difference in mesophase type (Nematic vs. non-nematic), which is a critical performance failure for targeted applications.
ConditionsSynthesis of thermotropic liquid crystals for optical displays and materials.

For any application requiring a nematic liquid crystal phase, only the 4-substituted isomer provides the correct molecular geometry for reliable performance.

Aquatic toxicity
Class-level
pIGC50 0.92 log(L/mmol)
vs. baseline narcosis QSAR prediction 0.67
Moderate, predictable toxicity profile supports laboratory handling and environmental release context
Data to verify in buyer's specific assay system; acute oral LD50 > 2000 mg/kg in mouse

Superior Processability: High Thermal Stability and Defined Melting Point

4-Acetylbiphenyl is a crystalline solid with a high, well-defined melting point, a significant advantage in process chemistry and handling compared to liquid or low-melting analogs. Its melting point is consistently reported in the range of 118–123 °C. [REFS-1, REFS-2] This contrasts sharply with the parent compound, biphenyl, which melts at a lower temperature (69-71 °C), and acetophenone, which is a liquid at room temperature (M.P. 20 °C). The higher melting point of 4-Acetylbiphenyl indicates greater lattice energy and thermal stability, making it easier to handle, store, and accurately dose as a solid. It also allows for its use in higher temperature reaction schemes without premature decomposition or unwanted phase changes.

Evidence DimensionMelting Point (°C)
Target Compound Data118–123 °C
Comparator Or BaselineBiphenyl: 69–71 °C; Acetophenone: 20 °C (liquid at room temperature).
Quantified Difference~50 °C higher melting point than biphenyl; solid vs. liquid state compared to acetophenone.
ConditionsStandard atmospheric pressure.

The defined solid state and high thermal stability simplify handling, improve storage longevity, and enable more robust high-temperature processing compared to common substitutes.

Ni-catalyzed Suzuki coupling
Context-dependent
92% isolated yield (single step, room temp)
Ni(COD)₂ / PPh₃ / K₃PO₄ in THF
Synthetic route context: high-yielding mild conditions may support procurement for building-block synthesis
Pd-catalyzed multi-step route gave 71.6% overall; cross-study comparison requires method validation

Optimized Precursor for Fenbufen-Class Pharmaceutical Scaffolds

4-Acetylbiphenyl is a direct and efficient starting material for the synthesis of Fenbufen (γ-oxo-[1,1'-biphenyl]-4-butanoic acid) and its analogs, a class of NSAIDs. [1] The compound provides the complete, pre-formed 4-substituted biphenyl core with a reactive carbonyl group precisely where it is needed for chain extension reactions (e.g., Willgerodt-Kindler reaction or Reformatsky reaction) to build the butanoic acid side chain. [2] Alternative syntheses starting from biphenyl require a Friedel-Crafts acylation step, which can suffer from regioselectivity issues and often results in lower overall yields. For instance, early syntheses of Fenbufen from biphenyl reported yields of ~70%, while modern process patents target yields over 90%. [3] Using 4-Acetylbiphenyl bypasses the initial acylation, providing a more direct and reliable route to the target scaffold.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides a direct, regiochemically-defined route to the Fenbufen core.
Comparator Or BaselineSynthesis from biphenyl requires a separate Friedel-Crafts acylation step with reported yields of ~70% for the initial adduct. [<a href="https://patents.google.com/patent/CN1052301A/en" target="_blank">3</a>]
Quantified DifferenceBypasses a key reaction step that has historically been a yield-limiting factor in Fenbufen synthesis.
ConditionsMulti-step synthesis of Fenbufen and related APIs.

Procuring this compound de-risks a key step in the synthesis of Fenbufen-class APIs, offering a more direct, higher-yielding, and regiochemically precise manufacturing route.

Thermal stability
Class-level
Excellent: stable to ~300 °C; mp 152–155 °C
vs. 4-acetyltoluene (moderate), 4-acetylphenol (poor, oxidation-prone)
Class-level thermal ranking may support materials-science processing fit; source-specific review recommended
Supplier-reported data; independent verification of thermal tolerance under buyer's conditions advised
Lipophilicity & permeability
Class-level
XLogP3 3.7, HBD 0, HBA 1
vs. acetophenone XLogP3 ~1.6, 4-hydroxyacetophenone ~1.3
Supports membrane-interaction study fit; >100-fold partition coefficient difference may affect probe behavior
Computed properties; experimental logP validation may be needed for quantitative structure-activity studies
Acetyl relaxation dynamics
Head-to-head
ΔH‡ 30 kJ mol⁻¹
in polystyrene matrix; 1,4-diacetylbenzene 29, 2-acetylfluorene 32 kJ mol⁻¹
Distinct energy barrier reflects para-biphenyl electronic environment; supports selection for dielectric material studies
Experimental errors reported as overlapping; relaxation values within measurement context

Core Building Block for High-Stability Nematic Liquid Crystal Mixtures

For the development of liquid crystal mixtures for displays and optical shutters requiring a wide nematic temperature range and high thermal stability. The rigid, linear structure derived from 4-Acetylbiphenyl is essential for achieving the necessary mesophase properties that positional isomers or simpler analogs cannot provide. [1]

Advanced Intermediate for Fenbufen-Type NSAID Synthesis

In process development and manufacturing of Fenbufen and related APIs. Using 4-Acetylbiphenyl as the starting material provides a more direct and regiochemically controlled synthetic route, bypassing potentially lower-yielding acylation steps required when starting from unsubstituted biphenyl. [2]

Monomer for High-Performance Aromatic Polymers

As a monomer or precursor in the synthesis of specialty polymers (e.g., polyketones, polyimides) where the biphenyl unit is incorporated to enhance thermal stability, mechanical strength, and chemical resistance. The acetyl group offers a reactive site for polymerization reactions. [3]

Scaffold for Organic Electronics and Photosensitizers

In the design of organic semiconductors or photosensitizers where the biphenyl ketone moiety can be used to tune electronic properties. The extended π-system of the biphenyl group, compared to a single phenyl ring in acetophenone, alters the molecule's absorption and electrochemical characteristics. [4]

Application Fit

Application
Selection Property
Validation Focus
Felbinac impurity A reference standard
High-purity reference material identity
Chromatographic purity verification; impurity profiling method validation context
OLED blue emissive material precursor
Biphenyl scaffold thermal tolerance and acetyl functional handle
Thermal processing window validation; photoluminescence characterization
Biochemical probe for protein & membrane studies
Balanced lipophilicity and membrane-partitioning profile
Membrane interaction assay validation; enzyme probe derivatization context
Schiff base ligand synthesis
Reactive para-acetyl group for imine condensation
Coordination complex characterization; electronic tunability review

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

196.088815002 Da

Monoisotopic Mass

196.088815002 Da

Boiling Point

326.0 °C

Heavy Atom Count

15

Appearance

Powder

Melting Point

121.0 °C

UNII

PX5XEZ9DQD

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

92-91-1

Wikipedia

1-(4-phenylphenyl)ethanone

General Manufacturing Information

Ethanone, 1-[1,1'-biphenyl]-4-yl-: ACTIVE
Cutler et al. A Predictive Model for Drug Bioaccumulation and Bioactivity in Caenorhabditis elegans. Nature Chemical Biology, doi: 10.1038/nchembio.380, published online 30 May 2010 http://www.nature.com/naturechemicalbiology

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